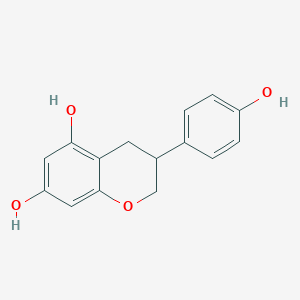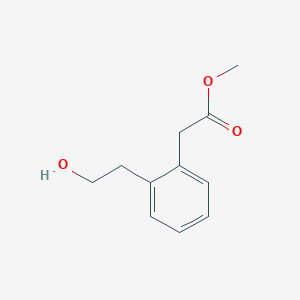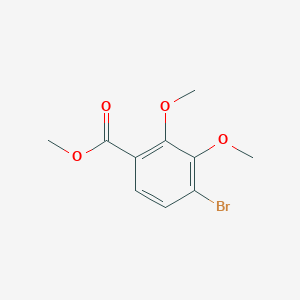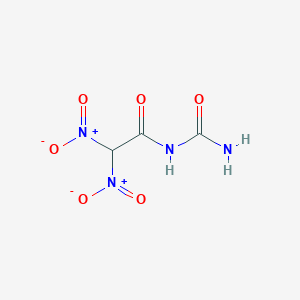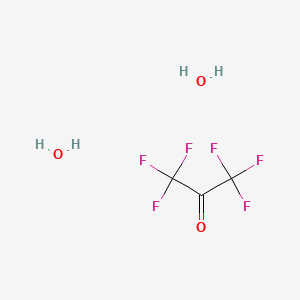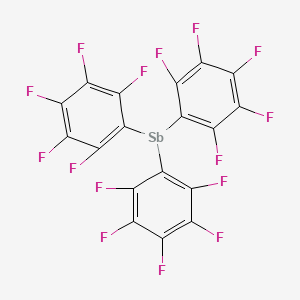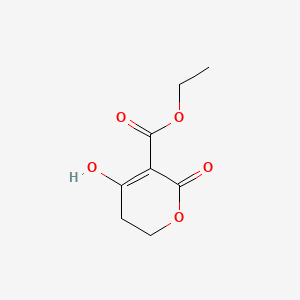
Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate is a chemical compound belonging to the class of 2H-pyrans This compound is characterized by its unique structure, which includes a pyran ring fused with a carboxylate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate typically involves the reaction of ethyl acetoacetate with aldehydes under acidic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyran ring. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst and ethanol as a solvent, with the reaction being carried out under reflux for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
化学反应分析
Types of Reactions: Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-keto-2H-pyran derivatives.
Reduction: Formation of 4-hydroxy-2H-pyran derivatives.
Substitution: Formation of amides or ethers depending on the nucleophile used.
科学研究应用
Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis .
相似化合物的比较
2H-Pyran, 3,4-dihydro-: This compound shares the pyran ring structure but lacks the carboxylate group.
Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate: Similar structure with additional phenyl and dimethyl groups.
Uniqueness: Ethyl 5,6-Dihydro-4-hydroxy-2-oxo-2H-pyran-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive molecule make it a valuable compound in research and industry.
属性
分子式 |
C8H10O5 |
|---|---|
分子量 |
186.16 g/mol |
IUPAC 名称 |
ethyl 4-hydroxy-6-oxo-2,3-dihydropyran-5-carboxylate |
InChI |
InChI=1S/C8H10O5/c1-2-12-7(10)6-5(9)3-4-13-8(6)11/h9H,2-4H2,1H3 |
InChI 键 |
AVXSYBZLQKWWHU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(CCOC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


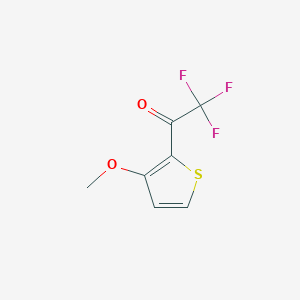
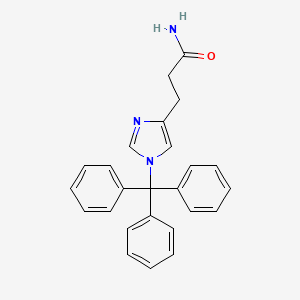
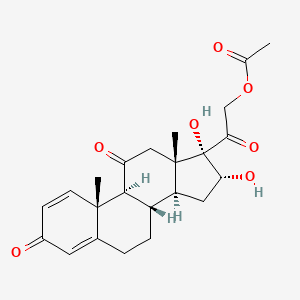
![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)
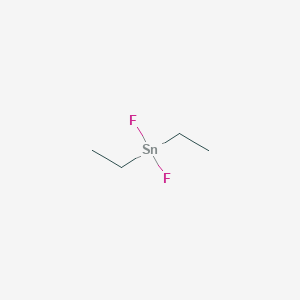
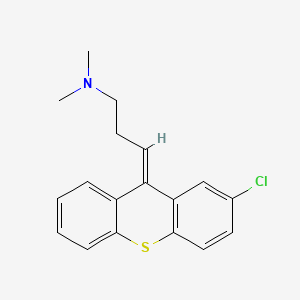

![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
